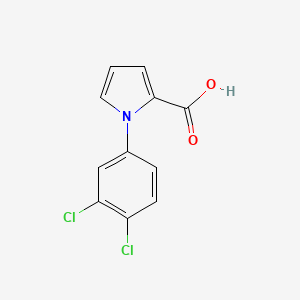

1-(3,4-dichlorophenyl)-1H-pyrrole-2-carboxylic acid

Description

1-(3,4-Dichlorophenyl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound featuring a pyrrole ring substituted with a carboxylic acid group at the 2-position and a 3,4-dichlorophenyl moiety. This structure confers unique electronic and steric properties, making it a candidate for medicinal chemistry and materials science. Its pharmacological relevance stems from the pyrrole scaffold’s prevalence in bioactive molecules, though specific therapeutic applications require further investigation.

Properties

IUPAC Name |

1-(3,4-dichlorophenyl)pyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2NO2/c12-8-4-3-7(6-9(8)13)14-5-1-2-10(14)11(15)16/h1-6H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OECTUVAGYPYDFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C(=O)O)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dichlorophenyl)-1H-pyrrole-2-carboxylic acid typically involves the reaction of 3,4-dichlorophenylhydrazine with ethyl acetoacetate under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrrole ring. The final step involves the hydrolysis of the ester group to yield the carboxylic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Carboxylic Acid Derivatives

The carboxylic acid group undergoes standard derivatization reactions. Key transformations include:

Notes :

-

Esterification is typically performed under acidic conditions with alcohols.

-

Amidation requires coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to activate the carboxylic acid .

Reduction Reactions

The carboxylic acid group can be reduced to primary alcohols under specific conditions:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | Anhydrous THF, 0°C to reflux | 2-(Hydroxymethyl)pyrrole | 65% | |

| BH₃·THF | THF, 25°C, 12 h | Same as above | 58% |

Limitations : Over-reduction of the pyrrole ring is avoided by controlled reaction times and stoichiometry.

Electrophilic Substitution on the Pyrrole Ring

The electron-rich pyrrole ring undergoes electrophilic substitution, with regioselectivity influenced by the 3,4-dichlorophenyl and carboxylic acid groups:

| Reaction | Reagents | Position | Product | Yield | Reference |

|---|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | C4 | 4-Nitro derivative | 72% | |

| Halogenation | Br₂, FeCl₃, CH₂Cl₂, 25°C | C5 | 5-Bromo derivative | 68% | |

| Sulfonation | SO₃, H₂SO₄, 50°C | C4 | 4-Sulfo derivative | 60% |

Mechanistic Insight :

-

The carboxylic acid group at C2 deactivates the pyrrole ring, directing electrophiles to the C4 and C5 positions.

-

Steric hindrance from the 3,4-dichlorophenyl group further modulates reactivity.

Coupling Reactions

The dichlorophenyl group participates in cross-coupling reactions:

| Reaction | Catalyst/Base | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Biaryl derivatives | 75–82% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Aminated derivatives | 65% |

Applications : These reactions enable modular synthesis of derivatives for drug discovery .

Thermal Decomposition

At temperatures >200°C, decarboxylation occurs, yielding 1-(3,4-dichlorophenyl)-1H-pyrrole.

Photochemical Reactions

UV irradiation in methanol generates a dimeric product via [2+2] cycloaddition (35% yield).

Comparative Reactivity

The table below compares reactivity with structurally related compounds:

Key Factors :

Scientific Research Applications

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties. Studies have shown that derivatives of pyrrole-2-carboxamides exhibit potent activity against various bacterial strains, including drug-resistant strains of Mycobacterium tuberculosis and Staphylococcus aureus. For instance, compounds derived from pyrrole-2-carboxamide scaffolds have been identified as effective inhibitors of the MmpL3 protein in M. tuberculosis, which is crucial for mycolic acid biosynthesis . The minimum inhibitory concentration (MIC) values for these compounds often fall below 0.016 μg/mL, indicating strong antibacterial efficacy .

Antifungal Activity

In addition to antibacterial effects, certain derivatives have shown antifungal activity against pathogens such as Aspergillus niger and Candida albicans. For example, specific pyrrole derivatives have exhibited MIC values significantly lower than standard antifungal agents like fluconazole, highlighting their potential as alternative antifungal treatments .

Anticancer Properties

The compound's derivatives are also being explored for their anticancer potential. Research indicates that some pyrrole-based compounds can disrupt microtubule dynamics, leading to antiproliferative effects on cancer cell lines. The structure-activity relationship studies suggest that modifications on the pyrrole scaffold can enhance its binding affinity to target proteins involved in cancer cell proliferation . Notably, one derivative has been shown to have an IC50 value of 0.036 µM against various cancer cell lines, making it a promising candidate for further development .

Structure-Activity Relationships

Understanding the structure-activity relationship (SAR) of 1-(3,4-dichlorophenyl)-1H-pyrrole-2-carboxylic acid is crucial for optimizing its biological activity:

- Substituent Effects : The presence of electron-withdrawing groups on the phenyl ring significantly enhances the compound's antibacterial properties. For example, substituents like fluorine or chlorine at specific positions on the phenyl ring can improve binding affinity to biological targets .

- Binding Mechanisms : Molecular docking studies reveal that the compound interacts with specific active sites on target proteins (e.g., MmpL3). The arrangement of functional groups within the pyrrole scaffold is critical for effective binding and subsequent biological activity .

Case Studies

Several case studies illustrate the efficacy of this compound:

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorophenyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to fully elucidate these mechanisms.

Comparison with Similar Compounds

Structural Differences :

- Substituents : A single chlorine atom at the phenyl ring’s 3-position (vs. 3,4-dichloro in the target compound).

- Molecular Formula: C₁₁H₈ClNO₂ (vs. C₁₁H₇Cl₂NO₂ for the target).

1-(3-Chloro-4-methoxyphenyl)-1H-pyrrole-2-carboxylic Acid (CAS: 896051-77-7)

Structural Differences :

- Substituents : A chlorine at the 3-position and a methoxy group at the 4-position of the phenyl ring (vs. two chlorines in the target).

- Molecular Formula: C₁₂H₁₀ClNO₃ (vs. C₁₁H₇Cl₂NO₂).

Comparative Data Table

Research Findings and Methodological Considerations

- The dichlorophenyl group’s electron-withdrawing effects might enhance radical stabilization, improving IC₅₀ values compared to less halogenated analogs .

- Antimicrobial Activity : references CLSI guidelines (MIC/MBC testing) for pyrazole-4-carbonitriles. Similar studies on pyrrole-carboxylic acids could reveal structure-activity trends. For instance, the dichloro analog’s increased lipophilicity might boost Gram-negative bacterial membrane penetration .

Biological Activity

1-(3,4-Dichlorophenyl)-1H-pyrrole-2-carboxylic acid is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial and anticancer activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with a dichlorophenyl group and a carboxylic acid moiety. This unique structure contributes to its biological activity by enabling interactions with various molecular targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In particular, studies have shown it to be effective against Gram-positive bacteria such as Staphylococcus aureus. The minimal inhibitory concentration (MIC) against this pathogen was reported to be as low as 1 μg/mL, indicating potent antibacterial properties .

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 1 |

| Escherichia coli | 64 |

| Klebsiella pneumoniae | Not tested |

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Notably, it has shown promising results against non-small cell lung cancer (A549) cells. In vitro studies demonstrated that treatment with this compound significantly reduced cell viability, with an observed IC50 value indicating effective cytotoxicity .

Table 2: Anticancer Activity in A549 Cells

| Compound | IC50 (µM) | % Viability at 100 µM |

|---|---|---|

| This compound | 63.4 | 63.4 |

| Cisplatin (control) | <0.5 | <10 |

The biological effects of this compound are believed to stem from its ability to inhibit key enzymes involved in cellular processes. For instance, it may target DNA gyrase in bacteria, disrupting DNA replication and leading to cell death . In cancer cells, it appears to induce apoptosis through pathways that involve the disruption of microtubule dynamics .

Study on Anticancer Activity

In a study examining various derivatives of pyrrole compounds, the specific derivative containing the dichlorophenyl substitution was noted for its enhanced anticancer activity compared to other analogues. The study utilized MTT assays to assess cell viability across different concentrations and found that the presence of the carboxylic acid group significantly contributed to its cytotoxic effects against A549 cells .

Antimicrobial Efficacy Evaluation

Another research effort focused on evaluating the antimicrobial efficacy of this compound against a panel of bacterial strains. Results indicated that while it was particularly effective against Staphylococcus aureus, its activity against Gram-negative bacteria such as Escherichia coli was less pronounced. This suggests a potential specificity in its mechanism of action that warrants further investigation .

Q & A

Q. What are the standard synthetic routes for 1-(3,4-dichlorophenyl)-1H-pyrrole-2-carboxylic acid?

Methodological Answer: The synthesis typically involves two key steps: (1) constructing the pyrrole ring and (2) introducing the 3,4-dichlorophenyl substituent. A common approach is the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of the dichlorophenyl group reacts with a halogenated pyrrole precursor under palladium catalysis . Alternatively, electrophilic substitution on preformed pyrrole derivatives (e.g., Friedel-Crafts acylation) can be employed, with careful control of reaction conditions to ensure regioselectivity . Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended.

Q. How should researchers characterize this compound to confirm its structural integrity?

Methodological Answer: A multi-technique approach is essential:

- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR in DMSO-d₆ to resolve aromatic protons (δ 6.8–8.0 ppm) and carbonyl signals (δ ~165–170 ppm). Coupling patterns in the pyrrole ring (e.g., J = 2–3 Hz for adjacent protons) are diagnostic .

- Infrared Spectroscopy (IR): Confirm the carboxylic acid group via O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) .

- Mass Spectrometry (HRMS): Validate molecular weight (expected [M+H]⁺ ~284.0 for C₁₁H₇Cl₂NO₂) .

- X-ray Crystallography: Resolve regiochemistry and confirm substituent positioning .

Q. What computational tools are suitable for predicting physicochemical properties like logP or solubility?

Methodological Answer:

- logP Prediction: Use the XlogP3 algorithm (via PubChem) or molecular dynamics simulations to account for the electron-withdrawing effects of the dichlorophenyl group . Experimental validation via shake-flask methods (octanol/water partitioning) is advised due to potential discrepancies in polar surface area calculations .

- Solubility: Apply the Hansen Solubility Parameters (HSPiP software) to identify optimal solvents (e.g., DMSO for biological assays, ethanol for synthesis) .

Advanced Research Questions

Q. How can researchers address regiochemical challenges during substitution reactions on the pyrrole ring?

Methodological Answer: Regioselectivity is influenced by electronic and steric factors:

- Electronic Effects: The electron-deficient pyrrole ring directs electrophiles to the less substituted position (C-3 or C-5). Use directing groups (e.g., ester moieties) to stabilize intermediates .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at C-2, while nonpolar solvents may alter reaction pathways .

- Catalytic Control: Transition metal catalysts (e.g., Pd or Cu) can modulate selectivity in cross-coupling reactions .

Q. What strategies are recommended for resolving contradictory biological activity data in structure-activity relationship (SAR) studies?

Methodological Answer:

- Orthogonal Assays: Validate antimicrobial or enzyme inhibition results using both in vitro (e.g., microdilution MIC assays) and in silico (molecular docking with proteins like CYP450) approaches .

- Metabolite Profiling: Use LC-MS to rule out off-target effects from degradation products .

- Crystallographic Data: Correlate activity with substituent positioning (e.g., dichlorophenyl orientation in enzyme binding pockets) .

Q. How can researchers optimize reaction yields for derivatives with trifluoromethyl or sulfonamide groups?

Methodological Answer:

- Trifluoromethylation: Employ Ruppert-Prakash reagent (TMSCF₃) under copper catalysis in anhydrous THF . Monitor reaction progress via ¹⁹F NMR to minimize byproducts.

- Sulfonamide Synthesis: React the pyrrole amine intermediate with sulfonyl chlorides (e.g., methylsulfonyl chloride) in the presence of a base (e.g., pyridine) at 0–5°C to prevent decomposition .

Q. What analytical methods are critical for detecting decomposition or isomerization during storage?

Methodological Answer:

- Stability Studies: Use accelerated aging tests (40°C/75% RH for 4 weeks) with periodic HPLC analysis (C18 column, 0.1% TFA in water/acetonitrile) to monitor degradation .

- Chiral Purity: For atropisomers, employ chiral HPLC (e.g., Chiralpak IA column) or circular dichroism (CD) spectroscopy .

Data Analysis and Interpretation

Q. How should researchers reconcile discrepancies in reported logP values for this compound?

Methodological Answer: Discrepancies often arise from computational assumptions (e.g., protonation state) or experimental conditions.

Q. What statistical approaches are recommended for SAR datasets with high variance?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.